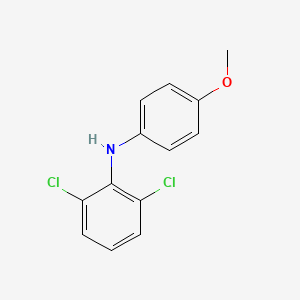
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action for Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is complex and varies depending on the reaction being catalyzed. In general, it acts as a source of palladium ions, which can form complexes with various organic molecules. These complexes can then undergo various reactions, resulting in the formation of new organic molecules.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. However, it is known to be toxic and should be handled with care. It is not recommended for use in drug development due to its toxicity and lack of selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities, making it cost-effective. Additionally, it can be easily synthesized and purified, making it readily available for research. However, it is toxic and should be handled with care. Furthermore, it has limited selectivity, which can limit its usefulness in certain reactions.
Zukünftige Richtungen
There are several future directions for research on Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. One area of research is the development of more selective catalysts that can be used in a wider range of reactions. Additionally, there is potential for the use of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane in the development of new materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action and potential applications of this complex chemical compound.
In conclusion, Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields. While there is limited research on its biochemical and physiological effects, it is known to be toxic and should be handled with care. Future research is needed to fully understand the potential applications of this complex chemical compound.
Synthesemethoden
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is typically synthesized through a reaction between palladium acetate, 2-methanidylphenyl)methanol, triphenylphosphane, and hydrobromic acid. The reaction takes place in a solvent such as methanol or ethanol and is typically heated to promote the reaction. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has been widely used in scientific research due to its unique properties. It is commonly used in organic synthesis as a catalyst for various reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. Furthermore, it has been used in the synthesis of various natural products, pharmaceuticals, and materials.
Eigenschaften
CAS-Nummer |
849417-33-0 |
|---|---|
Produktname |
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
Molekularformel |
C26H24BrOPPd |
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



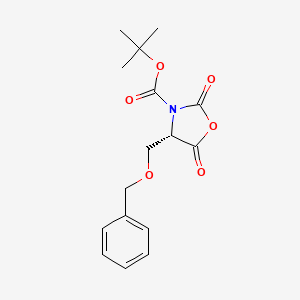
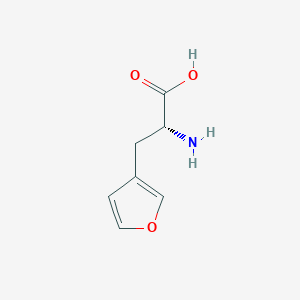



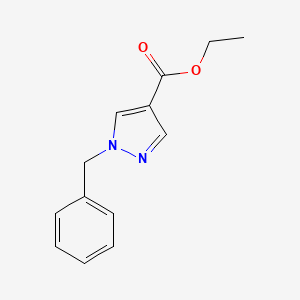
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)


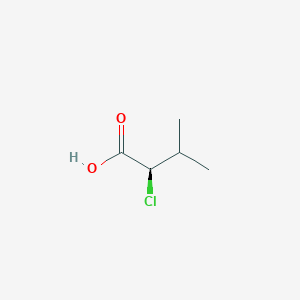

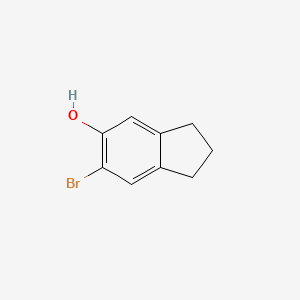
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
